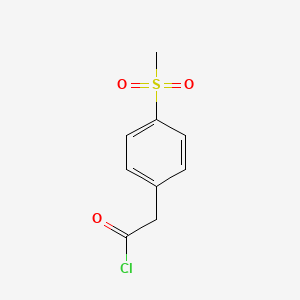

(4-Methylsulfonylphenyl)acetyl chloride

概要

説明

(4-Methylsulfonylphenyl)acetyl chloride is a chemical compound with the molecular formula C9H9ClO3S. It is known for its applications in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical intermediates.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfonylphenyl)acetyl chloride typically involves the chlorination of (4-Methylsulfonylphenyl)acetic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

(4-Methylsulfonylphenyl)acetic acid+SOCl2→(4-Methylsulfonylphenyl)acetyl chloride+SO2+HCl

This method is widely used due to its efficiency and high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield .

化学反応の分析

Nucleophilic Acyl Substitution Reactions

The electrophilic carbonyl carbon in (4-methylsulfonylphenyl)acetyl chloride readily undergoes substitution with nucleophiles, forming amides, esters, and other derivatives.

Reaction with Amines

Reaction with primary or secondary amines yields substituted amides. For example, treatment with sodium N-chloro-p-toluenesulfonamide (Chloramine-T) in ethanol produces N-acetyl-4-methyl-benzenesulfonamide in 89% yield .

Conditions :

-

Solvent: Ethanol or acetonitrile

-

Base: Triethylamine (TEA) or OsO₄

-

Temperature: Room temperature

| Nucleophile | Product | Yield | Source |

|---|---|---|---|

| Sodium N-chloro-p-toluenesulfonamide | N-acetyl-4-methyl-benzenesulfonamide | 89% |

Reaction with Alcohols

Alcohols react to form esters. For instance, treatment with chromenol derivatives in acetonitrile and TEA generates {2-[4-(methylsulfonyl)phenyl]-4-oxo-4H-chromen-3-yl}acetate (68% yield) .

| Alcohol | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Chromenol derivative | Acetate ester | 68% | Acetonitrile, TEA, RT |

Reaction with Hydrazines

In Fischer indole synthesis, p-methylsulfonyl acetophenone reacts with phenylhydrazine under acidic conditions to form indole derivatives. Subsequent Vilsmeier-Haack formylation (using POCl₃/DMF) yields indole-3-carbaldehydes .

Hydrolysis

Hydrolysis of the acyl chloride group produces 4-(methylsulfonyl)phenylacetic acid , a stable carboxylic acid derivative.

Reaction :

Conditions :

-

Aqueous medium, room temperature or reflux

-

Acidic or neutral pH

| Product | Identification Method | Key Spectral Data | Source |

|---|---|---|---|

| 4-(Methylsulfonyl)phenylacetic acid | -NMR, -NMR |

Indole Derivatives

Reaction with phenylhydrazine followed by formylation yields 2-(4-methylsulfonylphenyl)indole-3-carbaldehyde , a precursor for antimicrobial agents .

Chromen-4-one Derivatives

Condensation with chromenol derivatives under basic conditions produces 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones , which exhibit COX-2 inhibitory activity (IC₅₀ = 0.07–0.13 μM) .

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (COX-2/COX-1) | Source |

|---|---|---|---|

| 5d | 0.07 | 287.1 |

Sulfonamide Derivatives

Acylation of sulfonamides generates N-acetylated sulfonamides , which are explored for antimicrobial and anti-inflammatory applications .

Reaction Mechanisms

The reactivity of this compound is driven by:

-

Electrophilic Carbonyl Carbon : The electron-withdrawing sulfonyl group enhances electrophilicity, facilitating nucleophilic attack.

-

Leaving Group (Cl⁻) : Chloride departure stabilizes the tetrahedral intermediate during substitution.

Example Mechanism (Amide Formation) :

Industrial and Pharmacological Relevance

-

Pharmaceuticals : Derivatives show COX-2 selectivity, aiding in anti-inflammatory drug design .

-

Agrochemicals : Used in synthesizing herbicides and fungicides due to sulfonyl group stability .

This compound’s versatility in nucleophilic reactions and hydrolysis underscores its importance in both academic and industrial chemistry.

科学的研究の応用

Organic Synthesis

(4-Methylsulfonylphenyl)acetyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Hydrolysis : Hydrolyzes in the presence of water to yield (4-Methylsulfonylphenyl)acetic acid.

- Reduction : Can be reduced to (4-Methylsulfonylphenyl)ethanol using lithium aluminum hydride.

These reactions make it a valuable building block in organic synthesis.

Pharmaceutical Applications

The compound is extensively used in pharmaceutical synthesis, particularly for developing nonsteroidal anti-inflammatory drugs (NSAIDs). It has been involved in synthesizing compounds that inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory therapies. For example, derivatives of this compound have shown promising COX-2 inhibitory activity, which is significant for treating conditions such as arthritis and other inflammatory diseases .

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Compounds synthesized from this acyl chloride have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans .

- Antioxidant Effects : Some derivatives have shown potent antioxidant properties, making them potential candidates for treating oxidative stress-related conditions .

- Antitumor Activity : Certain derivatives have been evaluated for their anticancer potential, exhibiting cytotoxic effects against various cancer cell lines .

Case Study 1: Antimicrobial Activity

A study synthesized novel alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids derived from this compound. The compounds were tested against several human pathogens, revealing that some exhibited superior antimicrobial activity compared to standard antibiotics .

Case Study 2: COX Inhibition

Research focused on synthesizing 2-(4-methylsulfonylphenyl) indole derivatives showed that these compounds effectively inhibited COX enzymes, demonstrating potential as anti-inflammatory agents .

作用機序

The mechanism of action of (4-Methylsulfonylphenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives, such as COX-2 inhibitors, exert their effects by selectively inhibiting the cyclooxygenase-2 enzyme, thereby reducing inflammation and pain .

類似化合物との比較

Similar Compounds

- (4-Methylsulfonylphenyl)acetic acid

- (4-Methylsulfonylphenyl)ethanol

- (4-Methylsulfonylphenyl)amine

Uniqueness

(4-Methylsulfonylphenyl)acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its derivatives have shown significant biological activities, particularly as COX-2 inhibitors, which are used in the treatment of inflammation and pain .

生物活性

(4-Methylsulfonylphenyl)acetyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article explores its synthesis, mechanisms of action, and biological applications, supported by research findings and data tables.

The synthesis of this compound typically involves the chlorination of (4-Methylsulfonylphenyl)acetic acid using thionyl chloride (SOCl2). The reaction can be summarized as follows:

This method is preferred due to its efficiency and high yield. In industrial settings, similar synthetic routes are employed on a larger scale to ensure consistent product quality.

As an acyl chloride, this compound exhibits high reactivity, particularly with nucleophiles such as amines and alcohols. This reactivity allows it to form various derivatives that possess biological activity. Notably, its derivatives have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways .

3.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria. A study synthesized compounds that combine thiazole and sulfonamide groups, demonstrating potent antibacterial activity when used alone or in conjunction with cell-penetrating peptides .

| Compound | Antibacterial Activity |

|---|---|

| Thiazole-sulfonamide derivative | Potent against multiple bacterial strains |

3.2 Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects through its action as a COX-2 inhibitor. In vivo studies utilizing lipopolysaccharide (LPS)-induced models demonstrated that compounds derived from this compound significantly reduced myeloperoxidase (MPO) activity, indicating decreased inflammation compared to control groups .

| Treatment Group | MPO Activity (U/L) |

|---|---|

| Control | 1.03 ± 0.51 |

| LPS | 1.79 ± 0.27 |

| LPS + Compound | 0.84 ± 0.26* |

| Indomethacin | 1.06 ± 0.73 |

*Significantly different from LPS group (p < 0.05).

4. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound derivatives:

- Case Study on COX-2 Inhibition : A series of experiments demonstrated that specific derivatives could effectively inhibit COX-2 activity in vitro, leading to reduced inflammatory markers in treated cells compared to untreated controls .

- In Vivo Efficacy : In animal models, compounds derived from this acyl chloride showed a marked reduction in inflammatory responses when administered prior to inflammatory stimuli, suggesting potential for treating conditions like arthritis or other inflammatory disorders .

5. Conclusion

This compound represents a valuable compound in medicinal chemistry due to its reactivity and the biological activity of its derivatives. Its applications in antimicrobial and anti-inflammatory therapies are supported by robust research findings, indicating significant potential for further development into therapeutic agents.

特性

IUPAC Name |

2-(4-methylsulfonylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHCNJVEEDSUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。